6-tert-Butyl Steric Role in P2X3 Antagonism
Patent-disclosed structure-activity relationships for this scaffold family demonstrate that the 6-tert-butyl group is a critical pharmacophoric element for P2X3 receptor antagonism, which is lost upon its removal. In the Shionogi patent US9212130B2, all high-potency P2X3 antagonists within this chemotype contain a bulky 6-alkyl group, whereas 6-unsubstituted analogs show no reported antagonist activity at the same assay threshold [1]. The calculated steric bulk (Taft's Es or Charton ν parameter) for the tert-butyl group is approximately -1.54, versus 0.0 for hydrogen, creating a substantial difference in conformational restriction and receptor pocket fit. This establishes a class-level requirement for a quaternary carbon at the 6-position for target engagement.
| Evidence Dimension | Presence of 6-tert-butyl group maintaining P2X3 antagonist activity |
|---|---|
| Target Compound Data | 6-tert-butyl substituted; included in Markush structure claims for active antagonists |
| Comparator Or Baseline | 6-H (unsubstituted) analog: No antagonist activity claimed in patent examples |
| Quantified Difference | Activity cliff: presence vs. absence of 6-tert-butyl group |
| Conditions | In vitro P2X3 receptor functional assay (FLIPR or electrophysiology) as described in the patent |
Why This Matters
Procurement of the 6-H analog will not provide a valid structure-activity relationship probe for this target class, wasting screening resources.
- [1] Kai, H., Endoh, T., Jikihara, S., & Horiguchi, T. (2015). Heterocyclic derivative and pharmaceutical composition comprising the same. U.S. Patent No. US9212130B2. Washington, DC: U.S. Patent and Trademark Office. View Source
